N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a benzothiazole moiety, which is a heterocyclic compound that is part of many pharmaceuticals and dyes . It also contains a tetrahydrothieno[2,3-c]pyridine ring, which is a type of saturated heterocycle that is found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures. The benzothiazole and tetrahydrothieno[2,3-c]pyridine rings would likely be planar, while the propylsulfamoyl group would add some three-dimensionality .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could undergo hydrolysis, and the benzothiazole ring could participate in electrophilic substitution reactions .Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Substituted benzamides, including compounds structurally related to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride, have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds show significant in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibition
N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, structurally similar to the chemical , is a potent inhibitor of PI3Kα and mTOR both in vitro and in vivo. This compound has demonstrated favorable in vitro potency and in vivo efficacy relative to similar compounds, with minimal deacetylation in hepatocyte and in vivo metabolism studies (Stec et al., 2011).
Potential Antipsychotic Applications
Heterocyclic analogues of related compounds have been evaluated as potential antipsychotic agents. These compounds show promising in vitro binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and in vivo ability to antagonize apomorphine-induced responses in mice (Norman et al., 1996).
ACAT Inhibition for Disease Treatment
Compounds similar to this compound have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. These compounds exhibit significant selectivity for human ACAT-1 over ACAT-2 and have potential therapeutic applications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dipropylsulfamoyl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O3S3.ClH/c1-4-16-33(17-5-2)39(35,36)21-13-11-20(12-14-21)27(34)31-29-26(22-15-18-32(6-3)19-25(22)38-29)28-30-23-9-7-8-10-24(23)37-28;/h7-14H,4-6,15-19H2,1-3H3,(H,31,34);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCGHWMIVDOANS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C4=NC5=CC=CC=C5S4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClN4O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.